molecular formula C27H20N2O5S2 B382981 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 379239-12-0

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B382981
CAS No.: 379239-12-0
M. Wt: 516.6g/mol
InChI Key: ATELQVBVTUILPZ-UHFFFAOYSA-N
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Description

The compound “2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a 1,4-benzodioxin ring, a thieno[2,3-d]pyrimidin-4-one ring, and a 5-methylfuran-2-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-benzodioxane-6-amine can be reacted with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control to get a related compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The 1,4-benzodioxin ring is a key structural element .


Chemical Reactions Analysis

The compound has shown potential in various chemical reactions. For example, it has been found to have antibacterial potential and can inhibit the growth of certain bacterial strains .

Future Directions

The compound and its derivatives have shown promise in antibacterial applications. Future research could focus on further exploring its potential uses, improving its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5S2/c1-16-7-9-21(34-16)19-14-35-25-24(19)26(31)29(18-5-3-2-4-6-18)27(28-25)36-15-20(30)17-8-10-22-23(13-17)33-12-11-32-22/h2-10,13-14H,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATELQVBVTUILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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